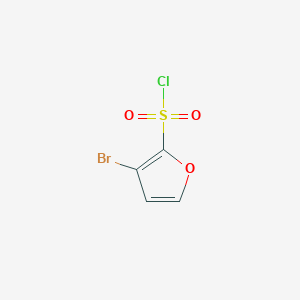

3-Bromofuran-2-sulfonyl chloride

CAS No.: 930111-08-3

Cat. No.: VC5696774

Molecular Formula: C4H2BrClO3S

Molecular Weight: 245.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 930111-08-3 |

|---|---|

| Molecular Formula | C4H2BrClO3S |

| Molecular Weight | 245.47 |

| IUPAC Name | 3-bromofuran-2-sulfonyl chloride |

| Standard InChI | InChI=1S/C4H2BrClO3S/c5-3-1-2-9-4(3)10(6,7)8/h1-2H |

| Standard InChI Key | UOXQKPHFCTWWFP-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1Br)S(=O)(=O)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Composition

The molecular formula of 3-bromofuran-2-sulfonyl chloride is C₄H₂BrClO₃S, with a molecular weight of 245.48 g/mol . Key structural features include:

-

A five-membered furan ring with bromine at position 3.

-

A sulfonyl chloride (-SO₂Cl) group at position 2.

-

High electrophilicity at the sulfur atom due to the electron-withdrawing sulfonyl group.

The SMILES notation is C1=COC(=C1Br)S(=O)(=O)Cl, and the InChIKey is UOXQKPHFCTWWFP-UHFFFAOYSA-N .

Spectroscopic Data

-

NMR: In the synthesis of related sulfonamide derivatives, the NMR spectrum of 5-bromofuran-2-sulfonyl chloride (a positional isomer) shows characteristic peaks for the furan ring protons at δ 7.2–7.3 ppm .

-

IR: Strong absorption bands at ~1360 cm (asymmetric S=O stretch) and ~1170 cm (symmetric S=O stretch) confirm the sulfonyl chloride group .

Synthesis and Manufacturing

Chlorosulfonation of 2-Bromofuran

A widely reported method involves the reaction of 2-bromofuran with chlorosulfonic acid in dichloromethane (DCM) at 0°C, yielding 3-bromofuran-2-sulfonyl chloride in 84% yield . The reaction proceeds via electrophilic aromatic substitution, with the sulfonyl chloride group directing to the 2-position due to steric and electronic factors.

Sulfuryl Chloride-DMF Method

An alternative approach uses sulfuryl chloride (SO₂Cl₂) and N,N-dimethylformamide (DMF) in the presence of sulfuric acid. This method, optimized for aromatic sulfonyl chlorides, achieves yields of 70–82% under mild conditions (40–70°C) . The reaction mechanism involves in situ generation of a chlorosulfonating agent.

Comparative Analysis

| Method | Reagents | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| Chlorosulfonation | ClSO₃H, DCM | 0°C → RT | 84% | Minimal |

| SO₂Cl₂-DMF | SO₂Cl₂, DMF, H₂SO₄ | 40–70°C | 70–82% | Formyl compounds |

Chemical Reactivity and Applications

Nucleophilic Substitution

The sulfonyl chloride group undergoes facile nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:

-

Reaction with benzylamine produces N-benzyl-3-bromofuran-2-sulfonamide, a precursor for antimicrobial agents .

-

Reduction with triphenylphosphine (PPh₃) yields sulfinamides, useful in asymmetric synthesis .

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling the synthesis of biaryl derivatives. For instance, coupling with m-tolylboronic acid using Pd(dppf)Cl₂ and XPhos produces 5-(m-tolyl)furan-2-sulfonamide analogs with 75–84% yields .

Stability and Decomposition

3-Bromofuran-2-sulfonyl chloride is moisture-sensitive, hydrolyzing to 3-bromofuran-2-sulfonic acid in aqueous media. Storage under anhydrous conditions at –20°C is recommended .

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Derivatives such as N-(2-oxo-2-phenylethyl)-N-methyl-5-(m-tolyl)furan-2-sulfonamide exhibit potent activity against Staphylococcus aureus (MIC = 75–100 μM) . The sulfonamide moiety enhances membrane permeability, while the bromine atom stabilizes the furan ring against metabolic degradation.

Antiviral Research

Preliminary studies suggest that halogenated sulfonamides derived from this compound inhibit HIV-1 protease at concentrations of 75–100 μM . The bromine atom may interact with hydrophobic pockets in the enzyme’s active site.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume